2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
Description
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group
Properties
Molecular Formula |
C11H10ClIN2O |
|---|---|
Molecular Weight |
348.57 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-3-1-8(2-4-9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI Key |
NJOGEHSCHXLAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2CCO)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 4-chlorophenylpyrazole.
Iodination: The 4-chlorophenylpyrazole is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position of the pyrazole ring.
Ethanol Substitution: Finally, the iodinated pyrazole is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated pyrazole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Physical Properties
The compound exhibits unique physical properties that make it suitable for various applications in drug design and synthesis.
Medicinal Chemistry
The primary application of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions related to androgen receptor activity, such as prostate cancer and other androgen-dependent diseases .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of pyrazole derivatives, including compounds structurally related to this compound. The findings showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Synthesis Methodology
A cost-effective synthetic route has been developed to produce this compound, starting from readily available reagents. The synthesis involves a series of reactions including alkylation and iodination steps, which yield high purity products suitable for biological testing .
Research has shown that derivatives of this compound exhibit various biological activities, including anti-inflammatory and antimicrobial properties. These activities are attributed to the presence of the pyrazole ring and halogen substituents, which influence the compound's interaction with biological targets.
Example Studies
In vitro studies have demonstrated that similar pyrazole compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity | Reference | Effect |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Alkylation | 2-chloroacetyl chloride | Reflux in ethanol |
| Iodination | Potassium iodide | Reflux |
| Purification | Column chromatography | Standard techniques |
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine groups can enhance its binding affinity and specificity for certain targets. The ethanol group can also influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(5-(4-Bromophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)propane: Has a propane group instead of ethanol, affecting its solubility and reactivity.
Uniqueness
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is unique due to the combination of the chlorophenyl, iodine, and ethanol groups, which confer specific chemical and biological properties. The presence of the iodine atom can enhance its reactivity in substitution reactions, while the ethanol group can improve its solubility in aqueous environments.
Biological Activity
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that pyrazole derivatives exhibit their biological effects through various mechanisms:
- Androgen Receptor Modulation : Compounds similar to this compound have shown potent activity as selective androgen receptor modulators (SARMs), particularly as antagonists in prostate cancer models. They inhibit the proliferation of prostatic cancer cell lines by blocking androgen receptor signaling pathways .
- Antitumor Activity : The compound has been reported to possess significant antitumor activity against certain cancer cell lines. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, particularly in breast cancer subtypes .
Antitumor Activity
A summary of the antitumor activity of this compound is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| MDA-MB-231 | 12.7 | Synergistic effect with Doxorubicin |
| PC3 (Prostate Cancer) | 10.5 | AR antagonism |
Antibacterial and Antifungal Activity
Table 2 summarizes the antibacterial and antifungal activities observed for related pyrazole compounds.
| Microorganism | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Antibacterial |
| Escherichia coli | 0.025 | Antibacterial |
| Candida albicans | 0.015 | Antifungal |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Prostate Cancer Treatment : A study demonstrated that a related compound significantly reduced tumor growth in mouse models of prostate cancer by inhibiting AR signaling pathways .
- Breast Cancer Synergy : Research indicated that combining pyrazole derivatives with standard chemotherapy agents like Doxorubicin enhanced cytotoxic effects against aggressive breast cancer cell lines, suggesting a promising avenue for combination therapies .
- Antimicrobial Efficacy : Various synthesized pyrazole carboxamides exhibited notable antifungal activity against multiple pathogens, indicating their potential use as novel antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by substituents on the pyrazole ring and adjacent aromatic systems. For instance:
- The presence of halogen substituents (e.g., chlorine and iodine) enhances the potency against various cancer cell lines.
- Alkyl substitutions at specific positions can modulate solubility and bioavailability, impacting overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
